5-(4-Methoxyphenyl)-2-methyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine
Overview
Description
5-(4-Methoxyphenyl)-2-methyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine is a heterocyclic compound that belongs to the pyrazolo[1,5-a]pyrimidine family
Mechanism of Action
Target of Action
The primary target of 5-(4-Methoxyphenyl)-2-methyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine is CDK2 (Cyclin-Dependent Kinase 2) . CDK2 is a crucial enzyme involved in cell cycle regulation and is an appealing target for cancer treatment .
Mode of Action
The compound interacts with CDK2, inhibiting its activity . This inhibition disrupts the normal cell cycle progression, leading to the cessation of cell proliferation .
Biochemical Pathways
The compound affects the cell cycle pathway by inhibiting CDK2 . This inhibition disrupts the transition from the G1 phase to the S phase of the cell cycle, thereby halting cell proliferation .
Pharmacokinetics
In silico admet studies have been conducted for similar compounds, indicating good bioavailability .
Result of Action
The compound’s action results in significant inhibition of cell growth in various cell lines . It has shown superior cytotoxic activities against MCF-7 and HCT-116 cell lines, with IC50 values in the nanomolar range . It also induces apoptosis within cells .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(4-Methoxyphenyl)-2-methyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine typically involves the condensation of 3-bromo-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-5-one with 4-methoxyphenylboronic acid through a Suzuki–Miyaura cross-coupling reaction . This reaction is catalyzed by a tandem catalyst system, such as XPhosPdG2/XPhos, to avoid debromination . The reaction conditions often include the use of a base like potassium carbonate and a solvent such as dimethylformamide (DMF) under microwave irradiation to enhance the reaction efficiency .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions for larger batches, ensuring consistent quality, and implementing safety measures for handling reagents and solvents.
Chemical Reactions Analysis
Types of Reactions
5-(4-Methoxyphenyl)-2-methyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions, particularly at the positions adjacent to the nitrogen atoms in the pyrazole and pyrimidine rings.
Coupling Reactions:
Common Reagents and Conditions
Reagents: Aryl boronic acids, palladium catalysts (e.g., XPhosPdG2), bases (e.g., potassium carbonate), and solvents (e.g., DMF).
Conditions: Microwave irradiation, controlled temperature, and inert atmosphere to prevent oxidation.
Major Products
The major products formed from these reactions include various arylated derivatives of the original compound, which can exhibit different chemical and biological properties .
Scientific Research Applications
5-(4-Methoxyphenyl)-2-methyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine has several scientific research applications:
Medicinal Chemistry: It serves as a scaffold for designing inhibitors of enzymes such as monoamine oxidase B, which is a target in neurodegenerative disorders.
Material Science: The compound’s photophysical properties make it suitable for use in optical applications, such as fluorescent probes for studying intracellular processes.
Organic Synthesis: Its versatility in undergoing various chemical reactions makes it a valuable intermediate in the synthesis of more complex heterocyclic compounds.
Comparison with Similar Compounds
Similar Compounds
Uniqueness
5-(4-Methoxyphenyl)-2-methyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the trifluoromethyl group enhances its lipophilicity and metabolic stability, making it a promising candidate for drug development .
Properties
IUPAC Name |
5-(4-methoxyphenyl)-2-methyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12F3N3O/c1-9-7-14-19-12(10-3-5-11(22-2)6-4-10)8-13(15(16,17)18)21(14)20-9/h3-8H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TUGNTIFUYCUODJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN2C(=CC(=NC2=C1)C3=CC=C(C=C3)OC)C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12F3N3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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